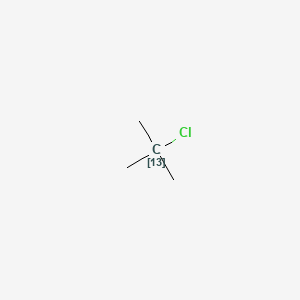
Propane-2-13C, 2-chloro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-2-13C, 2-chloro-2-methyl- is a labeled organic compound with the molecular formula C₄H₉Cl. It is also known as 2-chloro-2-methylpropane or tert-butyl chloride. The compound is characterized by the presence of a chlorine atom attached to the second carbon of a propane chain, which is also substituted with two methyl groups. The “13C” label indicates that the second carbon atom is a carbon-13 isotope, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane-2-13C, 2-chloro-2-methyl- can be synthesized through the hydrochlorination of tert-butyl alcohol (2-methyl-2-propanol). The reaction involves the use of concentrated hydrochloric acid, which provides both the hydrogen ion to convert the hydroxyl group into a better leaving group (water) and the chloride ion for substitution: [ (CH₃)₃COH + HCl \rightarrow (CH₃)₃CCl + H₂O ]
Industrial Production Methods
In industrial settings, the production of 2-chloro-2-methylpropane typically involves the same hydrochlorination process but on a larger scale. The reaction is carried out in reactors designed to handle the corrosive nature of hydrochloric acid and the exothermic nature of the reaction. The product is then purified through distillation to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propane-2-13C, 2-chloro-2-methyl- primarily undergoes substitution reactions due to the presence of the chlorine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions
Substitution Reactions: The compound can react with nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃) to form various substituted products.
Elimination Reactions: In the presence of strong bases like potassium hydroxide (KOH) or sodium ethoxide (NaOEt), the compound can undergo elimination to form isobutene (2-methylpropene).
Major Products
Substitution: Depending on the nucleophile, products can include tert-butyl alcohol, tert-butyl cyanide, and tert-butylamine.
Elimination: The major product is isobutene.
Applications De Recherche Scientifique
Propane-2-13C, 2-chloro-2-methyl- is widely used in scientific research due to its labeled carbon atom. Some of its applications include:
Chemistry: Used as a reference compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the development of radiolabeled compounds for diagnostic imaging and therapeutic purposes.
Industry: Serves as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of propane-2-13C, 2-chloro-2-methyl- in chemical reactions involves the cleavage of the carbon-chlorine bond, facilitated by the nucleophilic attack or base-induced elimination. The molecular targets and pathways depend on the specific reaction conditions and reagents used. In substitution reactions, the nucleophile replaces the chlorine atom, while in elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2-methylpropane: The non-labeled version of the compound.
2-Chloro-2-methylbutane: A similar compound with an additional carbon atom in the chain.
2-Bromo-2-methylpropane: A bromine-substituted analog.
Uniqueness
The uniqueness of propane-2-13C, 2-chloro-2-methyl- lies in its carbon-13 isotope label, which makes it particularly valuable for NMR spectroscopy and other isotopic labeling studies. This feature allows researchers to gain detailed insights into reaction mechanisms and molecular interactions that are not possible with non-labeled compounds.
Propriétés
Numéro CAS |
32488-42-9 |
|---|---|
Formule moléculaire |
C4H9Cl |
Poids moléculaire |
93.56 g/mol |
Nom IUPAC |
2-chloro-2-methyl(213C)propane |
InChI |
InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3/i4+1 |
Clé InChI |
NBRKLOOSMBRFMH-AZXPZELESA-N |
SMILES isomérique |
C[13C](C)(C)Cl |
SMILES canonique |
CC(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


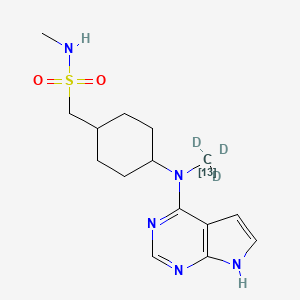

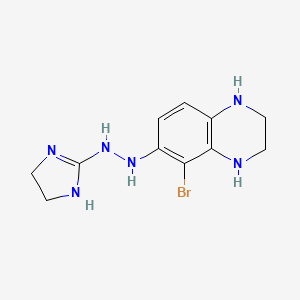
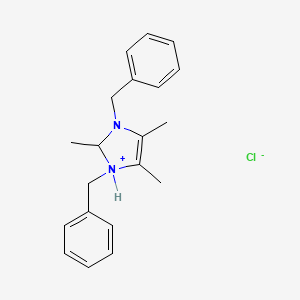
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12300169.png)

![3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12300182.png)


![8-(2-Hydroxy-2-methylcyclopentyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B12300201.png)
![(3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide](/img/structure/B12300206.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12300208.png)
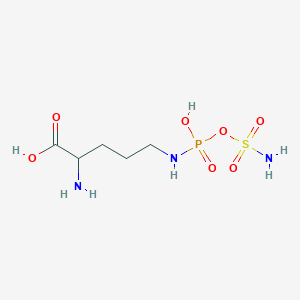
![[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate](/img/structure/B12300228.png)
